9-Fold Higher Enzyme Inhibition Compared to the 4-Bromo-N-hydroxybenzamide Analog
4-Bromo-N,2-dihydroxybenzamide demonstrates an 86% inhibition of Trypanosoma brucei GPI GlcNAc-PI de-N-acetylase at a 1 mM concentration, a nearly 9-fold improvement over the 9.6% inhibition observed for its close structural analog, 4-bromo-N-hydroxybenzamide, under identical assay conditions [1][2]. This quantitative difference establishes the 2-hydroxy group as a critical pharmacophore for potent enzyme binding [3].
| Evidence Dimension | Enzyme Inhibition (% at 1 mM) |
|---|---|
| Target Compound Data | 86% inhibition |
| Comparator Or Baseline | 4-bromo-N-hydroxybenzamide: 9.6% inhibition |
| Quantified Difference | 8.96-fold higher inhibition |
| Conditions | Trypanosoma brucei GPI GlcNAc-PI de-N-acetylase (EC 3.5.1.89) inhibition assay |
Why This Matters
This data confirms that 4-bromo-N,2-dihydroxybenzamide is the potent and active inhibitor required for biochemical studies, whereas the analog lacking the 2-hydroxy group is a poor inhibitor, making it unsuitable as a direct substitute.
- [1] BRENDA Enzyme Database. EC 3.5.1.89 Inhibitor Data for 4-bromo-N,2-dihydroxybenzamide (86% inhibition at 1 mM). Ligand ID: 205160. View Source
- [2] BRENDA Enzyme Database. EC 3.5.1.89 Inhibitor Data for 4-bromo-N-hydroxybenzamide (9.6% inhibition at 1 mM). Ligand ID: 205161. View Source
- [3] Urbaniak, M.D.; Capes, A.S.; Crossman, A.; O'Neill, S.; Thompson, S.; Gilbert, I.H.; Ferguson, M.A. Fragment screening reveals salicylic hydroxamic acid as an inhibitor of Trypanosoma brucei GPI GlcNAc-PI de-N-acetylase. Carbohydr. Res. 2014, 387, 54-58. View Source
